molecular formula C20H29N5O B2743486 1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2210053-82-8

1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Cat. No. B2743486
CAS RN: 2210053-82-8
M. Wt: 355.486
InChI Key: NHPTWHFDDZGGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea” is a complex organic molecule. It contains an adamantyl group, which is derived from adamantane, a type of diamondoid. It also contains a pyrimidinyl group and a pyrrolidinyl group, both of which are heterocyclic aromatic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantyl group would provide a rigid, three-dimensional structure, while the pyrimidinyl and pyrrolidinyl groups would contribute to the aromaticity and polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the adamantyl group is lipophilic and could affect the solubility of the compound .

Scientific Research Applications

Anticancer and Antimicrobial Properties

The synthesis of adamantylated pyrimidines has demonstrated significant anticancer and antimicrobial properties. This includes the finding that specific derivatives, such as [2-(6-adamantan-1-yl-2-methylpyrimidin-4-ylthio)ethyl]dimethylamine, exhibit pronounced anticancer and antimicrobial effects. This research highlights the potential of such compounds in the development of new therapeutic agents (Orzeszko et al., 2004).

Soluble Epoxide Hydrolase Inhibition

A series of 1,3-disubstituted ureas, including those containing adamantane and pyrazolyl fragments, have been synthesized and evaluated for their inhibitory activity against human soluble epoxide hydrolase (sEH). These compounds have shown varying degrees of inhibitory activity, indicating their potential in therapeutic applications, especially concerning diseases where sEH plays a significant role (D’yachenko et al., 2019).

Antimicrobial and Anti-Proliferative Activities

Derivatives of adamantane have been synthesized and their antimicrobial and anti-proliferative activities evaluated. These studies have found that certain compounds display marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines. This research provides a foundation for the development of new antimicrobial and anticancer drugs (Al-Mutairi et al., 2019).

Hydrogen Bonding and Cytosine Complexation

Investigations into the hydrogen bonding capabilities of pyrid-2-yl ureas have revealed insights into their interactions with cytosine. This research is significant for understanding the molecular basis of the recognition processes in biological systems and the design of novel molecular receptors (Chien et al., 2004).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, it would depend on the specific biological target. The adamantyl group is known to improve bioavailability and stability in some drugs .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound would be. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety .

properties

IUPAC Name

1-(1-adamantyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c26-19(24-20-10-14-7-15(11-20)9-16(8-14)12-20)23-13-17-3-1-6-25(17)18-21-4-2-5-22-18/h2,4-5,14-17H,1,3,6-13H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPTWHFDDZGGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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